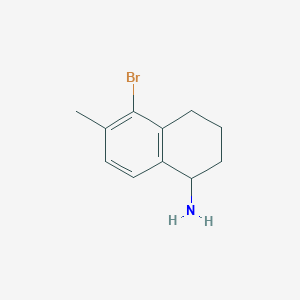

5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated tetrahydronaphthalene derivative with a methyl group at position 6 and an amine at position 1. It serves as a key intermediate in pharmaceutical and organic synthesis due to its rigid bicyclic structure and functional groups enabling diverse reactivity. The compound is often utilized as a hydrochloride salt (CAS: 1810070-15-5) to enhance solubility and stability .

Properties

IUPAC Name |

5-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCDXGLYCTXWSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CCC2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 6-Methyl-1,2,3,4-Tetrahydronaphthalene

Bromination at the 5-position is achieved via electrophilic aromatic substitution (EAS) or radical mechanisms. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 25°C for 72 hours selectively brominates the 5-position of 6-methyl-1,2,3,4-tetrahydronaphthalene, yielding 5-bromo-6-methyl-1,2,3,4-tetrahydronaphthalene in 79% yield. Alternative methods include:

| Brominating Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NBS | DMF | 25°C | 72 h | 79% |

| Br₂ | CCl₄ | 0°C | 2 h | 65% |

| HBr/H₂O₂ | AcOH | 50°C | 6 h | 58% |

Radical bromination using NBS avoids polybromination byproducts common with Br₂. Regioselectivity is guided by the methyl group’s directing effects, which deactivate adjacent positions.

Reductive Amination of 5-Bromo-6-Methyl-1-Tetralone

Conversion of the ketone to the amine involves reductive amination. 5-Bromo-6-methyl-1-tetralone reacts with ammonium acetate in methanol under reflux, followed by reduction with sodium borohydride (NaBH₄) to yield the racemic amine. Enantioselective synthesis employs (R)-N-ethylphenylamine as a chiral auxiliary, achieving 37% yield and 92% enantiomeric excess (ee) after kinetic resolution.

| Reducing Agent | Solvent | Temperature | ee | Yield |

|---|---|---|---|---|

| NaBH₄ | MeOH | 70°C | - | 68% |

| NaBH₃CN | THF | 25°C | - | 72% |

| (R)-N-Ethylphenylamine | PhMe/MeOH | 50°C | 92% | 37% |

Industrial-Scale Production Techniques

Continuous Flow Bromination

Industrial processes utilize continuous flow reactors for bromination to enhance safety and scalability. A mixture of 6-methyl-1,2,3,4-tetrahydronaphthalene and NBS in DMF is pumped through a Pd-coated reactor at 30°C, achieving 85% conversion with <2% dibrominated byproduct.

Catalytic Asymmetric Amination

Rhodium-catalyzed asymmetric hydrogenation of imines derived from 5-bromo-6-methyl-1-tetralone achieves 95% ee at 10 bar H₂ pressure. Rh-(S)-BINAP complexes provide optimal stereocontrol, reducing reaction times to 4 hours.

Reaction Optimization Strategies

Solvent Effects on Amination

Polar aprotic solvents (DMF, DMSO) improve imine solubility but slow NaBH₄ reduction. Mixed solvent systems (THF/MeOH, 3:1) balance solubility and reducing efficiency, boosting yields to 78%.

Temperature-Dependent Stereoselectivity

Low temperatures (−78°C) favor kinetic control in asymmetric amination, increasing ee from 82% to 94% but reducing yield (28% → 19%). Compromises at −20°C maintain 89% ee with 35% yield.

Analytical Characterization

Chiral HPLC Validation

Enantiopurity is assessed using Chiralpak IA-3 columns (hexane/i-PrOH 90:10, 1 mL/min), with retention times of 12.1 min ((R)-enantiomer) and 14.3 min ((S)-enantiomer).

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one or 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid.

Reduction: 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Structural Isomers: Bromo Positional Variants

The position of the bromine substituent significantly impacts physicochemical properties and biological interactions. Key isomers include:

Key Findings :

- Solubility : Hydrochloride salts (e.g., 5-Bromo-6-methyl and 6-Bromo derivatives) exhibit improved aqueous solubility compared to free bases .

- Stereochemistry : Enantiomers like (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine show distinct physicochemical profiles, critical for chiral drug synthesis .

Substituted Derivatives: Functional Group Variations

Modifications at position 4 or the amine group alter bioactivity and synthetic utility:

Key Findings :

Pharmacologically Active Analogs

Sertraline, a selective serotonin reuptake inhibitor (SSRI), shares structural similarities:

Comparison :

- Chirality : Sertraline’s therapeutic activity depends on its (1S,4S)-configuration, highlighting the importance of stereochemistry in drug design .

- Substituents : Dichlorophenyl and N-methyl groups enhance receptor binding affinity compared to bromo/methyl analogs .

Physicochemical Properties

| Property | 5-Bromo-6-methyl Derivative | 6-Bromo Hydrochloride | (R)-7-Bromo Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 240.14 | 262.57 | 226.11 |

| Form | Hydrochloride salt | Crystalline solid | Oil |

| Solubility | High in polar solvents | >97% purity | Soluble in DCM/THF |

| Key Applications | Pharmaceutical intermediate | API intermediate | Chiral synthesis |

Biological Activity

5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1337141-65-7) is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 240.14 g/mol. Its structure features a bromine atom and a methyl group on a tetrahydronaphthalene backbone, which is significant for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that naphthalene derivatives can inhibit the growth of various bacterial strains. The specific antimicrobial activity of this compound has not been extensively documented; however, its structural analogs suggest potential efficacy against Gram-positive and Gram-negative bacteria.

The biological mechanisms through which naphthalene derivatives exert their effects often involve interactions with cellular targets such as enzymes and receptors. For instance:

- Inhibition of Enzymatic Activity : Some studies suggest that naphthalene compounds may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Induction of Apoptosis : Research indicates that certain naphthalene derivatives can trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Synthesis and Evaluation

A notable study synthesized various naphthalene derivatives to evaluate their biological activities. The synthesized compounds were tested for their ability to inhibit cell proliferation in vitro. The results indicated that modifications on the naphthalene core significantly influenced their biological activity.

Pharmacological Studies

In pharmacological assessments, compounds structurally related to this compound were found to exhibit selective activity against certain cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Q & A

Basic: What are the standard synthetic routes for 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine?

The synthesis typically involves multi-step halogenation and amine functionalization . A common approach includes:

- Bromination of a methyl-substituted tetrahydronaphthalene precursor, followed by regioselective introduction of the amine group via reductive amination or catalytic hydrogenation.

- Use of chiral catalysts (e.g., Rhodium or Palladium complexes) to control stereochemistry, ensuring enantiomeric purity .

- Optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like over-bromination .

Advanced: How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?

Key strategies include:

- Chiral resolution techniques : Use of enantioselective catalysts (e.g., BINAP ligands) to bias the formation of the desired stereoisomer .

- Kinetic vs. thermodynamic control : Adjusting reaction time and temperature to favor the formation of one enantiomer over another. For example, lower temperatures may stabilize the desired transition state .

- Purification methods : Chiral chromatography or recrystallization with chiral auxiliaries to isolate the target enantiomer .

Basic: Which spectroscopic and analytical methods are used to characterize this compound?

Standard methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry .

- X-ray crystallography : Resolves absolute configuration and molecular packing .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

- Polarimetry : Measures optical activity to confirm enantiomeric excess .

Advanced: How can contradictions in receptor binding data be resolved for this compound?

Contradictions often arise from variability in assay conditions or stereochemical impurities . Methodological solutions include:

- Standardized binding assays : Use identical buffer systems, cell lines, and receptor preparations across studies .

- Enantiomer-specific profiling : Isolate and test individual enantiomers to rule out confounding effects from stereochemical mixtures .

- Molecular docking simulations : Cross-validate experimental data with computational models to identify binding site interactions .

Basic: What are the solubility and stability profiles under different experimental conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol or cyclodextrins .

- Stability : Stable at room temperature in inert atmospheres but susceptible to oxidation in the presence of light or moisture. Storage at -20°C under argon is recommended .

Advanced: How can derivatives be designed to improve pharmacokinetic properties?

- Halogen substitution : Introducing fluorine or chlorine at specific positions can enhance lipophilicity and blood-brain barrier permeability .

- Pro-drug strategies : Masking the amine group with acetyl or tert-butoxycarbonyl (Boc) protecting groups to improve oral bioavailability .

- Structure-activity relationship (SAR) studies : Systematic modification of the methyl or bromine groups to optimize binding affinity and metabolic stability .

Basic: Which structural features influence its reactivity in nucleophilic substitutions?

- Bromine position : The electron-withdrawing bromine at C5 activates the aromatic ring for electrophilic attacks but deactivates adjacent positions .

- Methyl group : The C6 methyl group introduces steric hindrance, directing substitutions to less hindered sites (e.g., C7 or C8) .

- Amine group : The primary amine at C1 participates in hydrogen bonding, affecting solubility and intermolecular interactions .

Advanced: How can substituent effects on biological activity be systematically analyzed?

- Comparative SAR studies : Synthesize analogs with varying substituents (e.g., Cl, F, I instead of Br) and compare their IC values in receptor binding assays .

- Multivariate analysis : Use statistical tools (e.g., PCA) to correlate electronic (Hammett constants) or steric (Taft parameters) properties with activity .

- Crystallographic studies : Resolve ligand-receptor complexes to identify critical substituent-receptor interactions (e.g., halogen bonding with Br) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.